molecular formula C16H20ClNO4 B6902815 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide

Cat. No.: B6902815
M. Wt: 325.79 g/mol
InChI Key: PDGUEXDEPHQFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the chlorinated benzodioxin intermediate with an appropriate amine, such as 4-methyloxan-4-ylamine, under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The chlorine atom on the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzodioxin compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its activity against various biological targets, including enzymes and receptors, to develop new drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide: can be compared with other benzodioxin derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methyloxan-4-yl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(4-methyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2-4-20-5-3-16)18-14(19)10-11-8-12(17)15-13(9-11)21-6-7-22-15/h8-9H,2-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGUEXDEPHQFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)CC2=CC3=C(C(=C2)Cl)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.